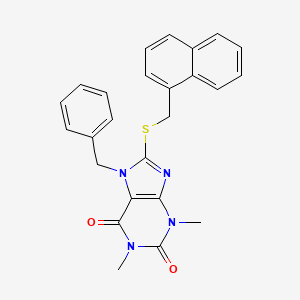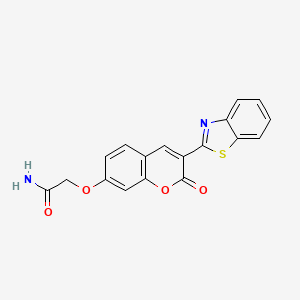![molecular formula C20H17BrN4O2 B11980811 N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303107-69-9](/img/structure/B11980811.png)
N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indazole ring system, along with the bromo and methoxy substituents, contributes to the unique chemical properties and reactivity of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxybenzylidene derivative.
Reduction: Formation of 3-methoxybenzylidene derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-N’-(2-methoxybenzylidene)benzohydrazide
- N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
- N’-(3-methoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to the presence of the indazole ring system combined with the bromo and methoxy substituents. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
303107-69-9 |
|---|---|
Fórmula molecular |
C20H17BrN4O2 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H17BrN4O2/c1-27-17-9-6-12(10-16(17)21)11-22-25-20(26)19-15-8-7-13-4-2-3-5-14(13)18(15)23-24-19/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H,25,26)/b22-11+ |
Clave InChI |
JQBQHMQRUQYJQE-SSDVNMTOSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11980729.png)

![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980736.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980743.png)
![allyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980751.png)

![methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980758.png)
![(5Z)-3-Butyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980764.png)

![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11980789.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B11980794.png)
![2-{[5-{[5-{[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11980808.png)
![[9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11980812.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B11980819.png)
